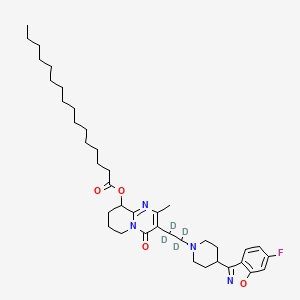

Glisoxepid-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

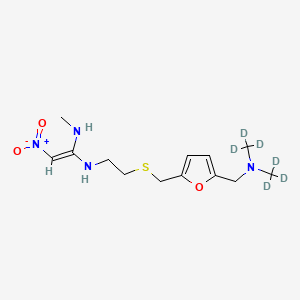

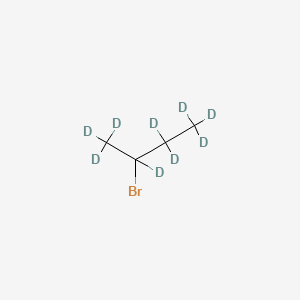

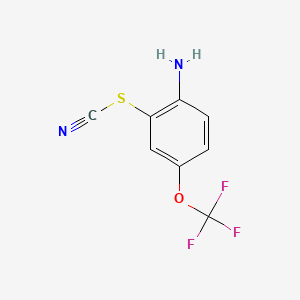

Glisoxepid has a molecular formula of C20H27N5O5S and a monoisotopic mass of 449.173289689 . The structure of Glisoxepid-d4 would be similar, but with the replacement of certain hydrogen atoms with deuterium. For a detailed molecular structure analysis, specialized software or databases that provide 3D molecular structures would be beneficial .Mechanism of Action

Target of Action

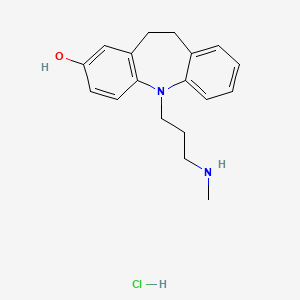

Glisoxepid-d4 primarily targets the ATP-sensitive potassium (KATP) channels in pancreatic beta-cells . These channels are composed of the Kir6.2/SUR1 complex . The role of these channels is to regulate the release of insulin, a hormone that plays a crucial role in the regulation of blood glucose levels .

Mode of Action

Glisoxepid-d4 functions as a non-selective K (ATP) channel blocker . It stimulates insulin secretion by closing the ATP-sensitive K (+) (K (ATP)) channels in pancreatic beta-cells . This action inhibits a tonic, hyperpolarizing efflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca

properties

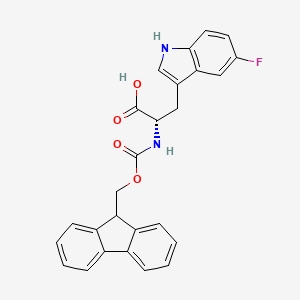

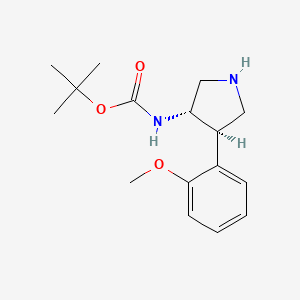

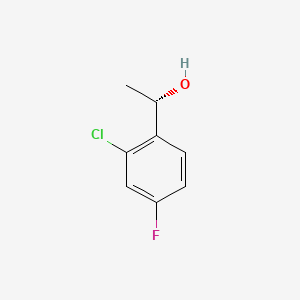

| { "Design of the Synthesis Pathway": "The synthesis pathway for Glisoxepid-d4 involves the incorporation of four deuterium atoms into the Glisoxepid molecule. This can be achieved through the use of deuterated reagents during specific steps of the synthesis pathway.", "Starting Materials": [ "Glisoxepid", "Deuterated reagents" ], "Reaction": [ { "Step 1": "Protection of the amine group of Glisoxepid using a suitable protecting group such as Boc or Fmoc", "Step 2": "Deuterium incorporation at specific positions using deuterated reagents", "Step 3": "Deprotection of the amine group to obtain Glisoxepid-d4" } ] } | |

CAS RN |

1795033-41-8 |

Product Name |

Glisoxepid-d4 |

Molecular Formula |

C20H27N5O5S |

Molecular Weight |

453.55 |

IUPAC Name |

5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2 |

InChI Key |

ZKUDBRCEOBOWLF-IDPVZSQYSA-N |

SMILES |

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 |

synonyms |

N-[2-[4-[[[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-3-isoxazolecarboxamide-d4; 4-[4-[β-(5-Methylisoxazole-3-carboxamido)ethyl]_x000B_phenylsulfonyl]-1,1-hexamethylenesemicarbazide-d4; BS 4231-d4; Glisepin-d4; Glisoxep |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)